

A Comparative Analysis of AGN-201904 and Esomeprazole in Nocturnal Acid Control

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Compound of Interest

Compound Name: AGN-201904

Cat. No.: B1665648

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **AGN-201904** and esomeprazole, focusing on their efficacy in controlling nocturnal gastric acid. The information presented is based on available clinical trial data to assist researchers, scientists, and professionals in the field of drug development in understanding the pharmacological profiles of these two compounds.

Mechanism of Action

Both **AGN-201904** and esomeprazole are proton pump inhibitors (PPIs) that function by suppressing gastric acid secretion. They specifically inhibit the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells, which is the final step in acid production.^{[1][2]}

Esomeprazole is the S-isomer of omeprazole and directly inhibits the proton pump.^{[3][4]} Its binding to the H⁺/K⁺-ATPase is irreversible, meaning that acid secretion can only resume once new enzyme is synthesized.^[3]

AGN-201904 is a novel, slowly-absorbed, acid-stable pro-drug of omeprazole.^[5] After administration, it is converted to omeprazole in the systemic circulation.^[5] This mechanism is designed to provide a prolonged residence time of the active metabolite, potentially leading to more sustained acid suppression, particularly during the night.^[5]

Comparative Efficacy in Nocturnal Acid Control: A Clinical Trial Overview

A randomized, open-label, parallel-group, investigator-blinded study was conducted to compare the pharmacodynamics and pharmacokinetics of **AGN-201904** and esomeprazole.^[5]

Experimental Protocol

- Study Population: 24 healthy, *Helicobacter pylori* negative male volunteers.^[5]
- Treatment Regimen:
 - **AGN-201904** enteric-coated capsules (600 mg/day).^[5]
 - Esomeprazole delayed-release tablets (40 mg/day).^[5]
- Duration: 5 days.^[5]
- Primary Endpoint: 24-hour intra-gastric pH recordings were taken at baseline, and on days 1, 3, and 5.^[5] Blood levels of omeprazole, **AGN-201904**, and gastrin were also measured.^[5]
- Key Metrics for Nocturnal Acid Control:
 - Median nocturnal pH.
 - Percentage of nocturnal time with intragastric pH ≥ 4 .
 - Incidence of Nocturnal Acid Breakthrough (NAB), defined as a drop in gastric pH to below 4 for at least 60 consecutive minutes during the overnight period.^{[5][6]}

Data Presentation: Quantitative Comparison

The following tables summarize the key findings from the comparative study between **AGN-201904** and esomeprazole in controlling nocturnal acid.

Table 1: Median Nocturnal Intra-gastric pH^[5]

Day of Treatment	AGN-201904 (600 mg/day)	Esomeprazole (40 mg/day)
Day 1	Significantly higher than esomeprazole	-
Day 5	5.38	2.97

Table 2: Percentage of Nocturnal Time with Intragastric pH \geq 4[5]

Day of Treatment	AGN-201904 (600 mg/day)	Esomeprazole (40 mg/day)
Day 1	1.8 times greater than esomeprazole	-
Day 5	83%	38%

Table 3: Incidence of Nocturnal Acid Breakthrough (NAB)[5]

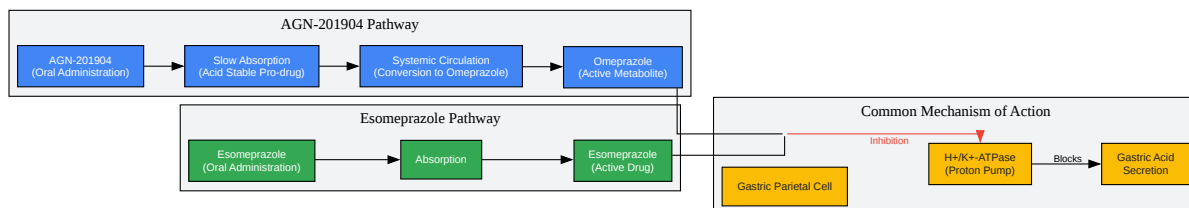
Day of Treatment	AGN-201904 (600 mg/day)	Esomeprazole (40 mg/day)
Day 1	100%	100%
Day 3	50.0%	91.7%
Day 5	25.0%	100%

Pharmacokinetic Profile

On day 5 of the study, the area under the curve (AUC) of omeprazole (the active metabolite of **AGN-201904**) in the blood was twice that of esomeprazole.[5] The apparent half-life of omeprazole from **AGN-201904** was 3.78 hours, compared to 1.99 hours for esomeprazole after 5 days of dosing.[5]

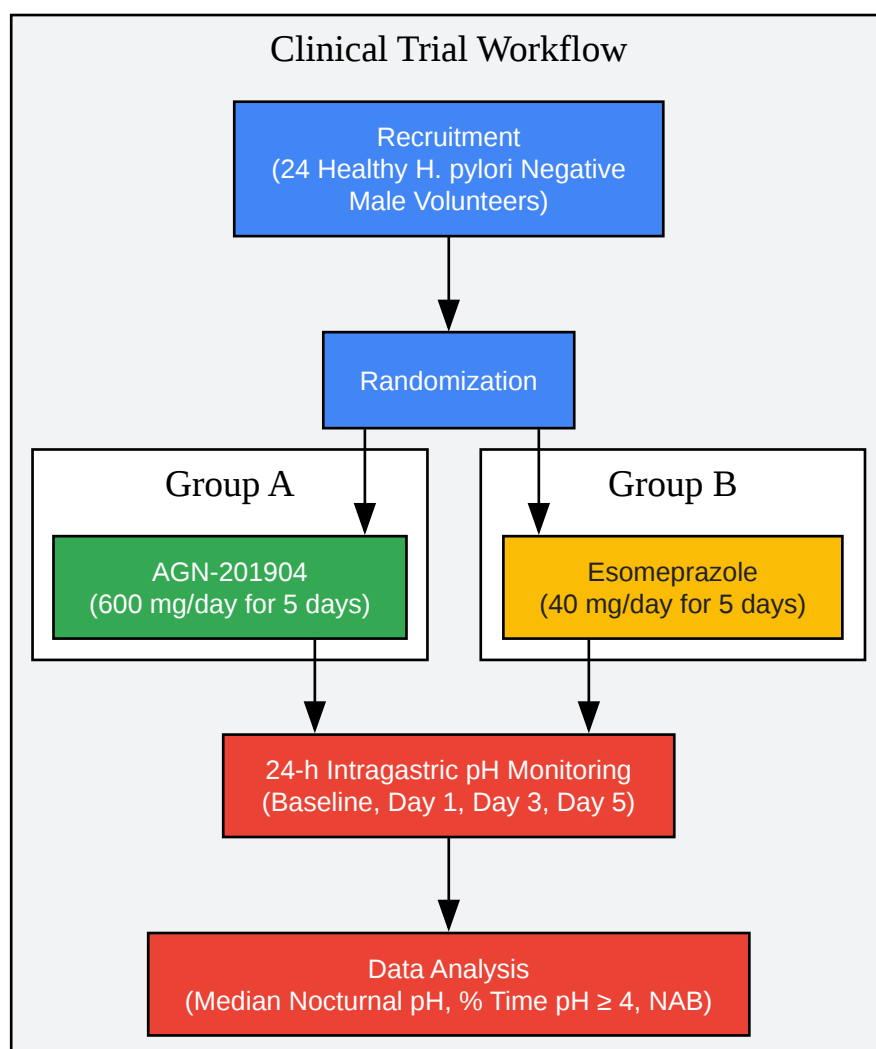
Visualizing the Mechanisms and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



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Figure 1: Comparative Mechanism of Action



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Figure 2: Experimental Workflow Overview

Conclusion

The available data from a comparative clinical trial indicates that **AGN-201904** demonstrates a more potent and sustained control of nocturnal gastric acid compared to esomeprazole in healthy male volunteers.^[5] This is evidenced by significantly higher median nocturnal pH, a greater percentage of time with intragastric pH above 4, and a markedly lower incidence of nocturnal acid breakthrough on day 5 of treatment.^[5] The prolonged systemic exposure of its active metabolite, omeprazole, likely contributes to these observed differences.^[5] These findings suggest that **AGN-201904** holds potential as a once-daily treatment for acid-related

disorders, with a particular advantage in managing nocturnal symptoms.[5] Further research in larger and more diverse patient populations is warranted to confirm these initial findings.

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